2-(1H-pyrrol-3-yl)ethan-1-amine hydrochloride
Description
Properties
IUPAC Name |
2-(1H-pyrrol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2.ClH/c7-3-1-6-2-4-8-5-6;/h2,4-5,8H,1,3,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHSOSHJNSGWKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6662-17-5 | |
| Record name | 2-(1H-pyrrol-3-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-(1H-pyrrol-3-yl)ethan-1-amine hydrochloride, also known as pyrrolidine derivative, is a compound that has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and neuroprotective properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a pyrrole ring, which is known for its role in various biological processes. Pyrrole derivatives have been associated with numerous pharmacological activities due to their ability to interact with biological macromolecules.
Antimicrobial Activity
Research has indicated that 2-(1H-pyrrol-3-yl)ethan-1-amine hydrochloride exhibits significant antimicrobial properties. For instance:
- Activity Against Bacteria : Studies have shown that pyrrole derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some pyrrole derivatives have been reported as low as 3.12 μg/mL against Staphylococcus aureus, indicating potent antibacterial activity .
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 2-(1H-pyrrol-3-yl)ethan-1-amine hydrochloride | Staphylococcus aureus | 3.12 |
| Pyrrolyl benzamide derivatives | Escherichia coli | 12.5 |
| Lynamicin D | MRSA | 32 |
Anticancer Properties
The anticancer potential of pyrrole derivatives has been explored in various studies. Compounds derived from pyrrole have shown promise in inhibiting cancer cell proliferation through different mechanisms:
- Mechanism of Action : Some studies suggest that pyrrole derivatives may induce apoptosis in cancer cells and inhibit angiogenesis, which is crucial for tumor growth .
Case Study: In Vitro Evaluation
A recent study evaluated the cytotoxic effects of several pyrrole derivatives on human cancer cell lines. The results indicated that certain compounds led to a significant reduction in cell viability at concentrations below 10 μM, demonstrating their potential as anticancer agents .
Neuroprotective Effects
Emerging research suggests that 2-(1H-pyrrol-3-yl)ethan-1-amine hydrochloride may possess neuroprotective properties:
- Mechanism : The compound is believed to modulate neurotransmitter systems and exhibit antioxidant effects, which can be beneficial in neurodegenerative diseases .
Research Findings
In animal models, administration of pyrrole derivatives has been associated with improved cognitive function and reduced neuronal damage following ischemic events. These findings highlight the therapeutic potential of this compound in treating neurological disorders.
Scientific Research Applications
Antibacterial Activity
Research indicates that pyrrole derivatives, including 2-(1H-pyrrol-3-yl)ethan-1-amine hydrochloride, are being explored for their antibacterial properties. Pyrrole-based compounds have shown efficacy against various bacterial strains, which is crucial given the rising issue of antibiotic resistance. For instance:
- Compounds derived from pyrrole have demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating their potential as new antibacterial agents .
Histamine Receptor Modulation
Another significant application of this compound lies in its interaction with histamine receptors. Pyrrole derivatives have been synthesized and tested for their ability to activate histamine receptors, which play a role in several physiological processes. The modification of the pyrrole structure can enhance receptor selectivity and potency, making these compounds valuable in developing new antihistamines or related therapeutics .
Organic Synthesis
2-(1H-pyrrol-3-yl)ethan-1-amine hydrochloride serves as a versatile building block in organic synthesis. It can be employed to prepare various complex molecules through reactions such as:
- Formation of Dihydropyrrolo Compounds : This compound can react with different electrophiles to create dihydropyrrolo derivatives, which are valuable in medicinal chemistry for their diverse biological activities .
| Reaction Type | Product Example | Reference |
|---|---|---|
| N-acyliminium cation cyclization | Dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones | |
| Reaction with 2-formylbenzoic acids | Novel pyrrole derivatives |
Antibacterial Efficacy Studies
A study conducted by Zhang et al. (2019) isolated novel alkaloids derived from pyrrole that exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis provided insights into how modifications at specific positions on the pyrrole ring could enhance antibacterial properties .
Histamine Receptor Studies
In another study focused on histamine-related compounds, various analogs of 2-(1H-pyrrol-3-yl)ethan-1-amine were synthesized and evaluated for their binding affinity to histamine receptors. The results indicated that certain modifications significantly improved receptor selectivity and potency, showcasing the potential for developing new therapeutic agents targeting allergic responses .
Comparison with Similar Compounds
Key Properties :
- Appearance : White to off-white powder.
- Solubility: Soluble in polar solvents like water and methanol due to its ionic hydrochloride form.
- Storage : Stable at 4°C under inert conditions.
- Safety : Classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Comparison with Similar Compounds
Structurally related compounds share the ethylamine-hydrochloride backbone but differ in substituents on the heterocyclic ring, leading to variations in physicochemical properties, reactivity, and applications. Below is a detailed comparison:
Structural and Molecular Comparisons
Physicochemical and Functional Differences
Electronic and Steric Effects
- Fluorine Substitution (Compound 2) : The addition of fluorine in 2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride increases electronegativity, enhancing metabolic stability and membrane permeability compared to the parent compound .
- Methylation (Compound 3) : The methyl group at the pyrrole 1-position in 1-methyl-1H-pyrrol-3-amine hydrochloride reduces steric hindrance but decreases basicity due to electron donation, altering its reactivity in nucleophilic substitutions .
Solubility and Stability
- Dihydrochloride Salts (Compound 5): The dihydrochloride form of 2-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine exhibits higher water solubility (≈300 mg/mL) than the monohydrochloride parent compound (≈150 mg/mL) due to increased ionic character .
- Fused Ring Systems (Compounds 2 and 4): The fused pyridine (Compound 2) or triazole (Compound 4) rings enhance aromatic stacking interactions, improving binding affinity in receptor-ligand systems but reducing solubility in nonpolar solvents .
Research Findings and Trends
- SAR Studies : Substitution at the pyrrole 3-position with ethylamine is critical for CNS activity, as seen in analogs targeting dopamine receptors .
- Thermodynamic Data : The dihydrochloride form of 2-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine shows a melting point of 245–247°C, significantly higher than the parent compound’s 180–182°C, indicating stronger ionic lattice forces .
- Toxicity Profiles : Methylated derivatives (e.g., Compound 3) exhibit reduced cytotoxicity (IC₅₀ > 100 µM in HepG2 cells) compared to fluorinated analogs (IC₅₀ ≈ 50 µM), likely due to lower electrophilicity .
Preparation Methods
Direct Synthesis via Aminoalkylation of Pyrrole Derivatives
One common approach to preparing 2-(1H-pyrrol-3-yl)ethan-1-amine hydrochloride involves substitution reactions on pyrrole derivatives with aminoalkyl groups.
- General Strategy: Starting from pyrrole or substituted pyrrole derivatives, an aminoethyl side chain is introduced typically via nucleophilic substitution or reductive amination of pyrrole-3-carboxaldehyde or related intermediates.
- Example from Literature: A synthesis route involves condensation of pyrrole derivatives with amino-containing reagents in the presence of acetic acid and ethanol as solvent, followed by isolation of the hydrochloride salt. This method is used in the synthesis of pyrrole-based pharmacophores, where 2-(1H-pyrrol-1-yl)aniline derivatives are reacted under mild acidic conditions to afford the desired amine hydrochlorides.
Synthesis from α-Aminoaldehydes via Catalytic Pyrrole Formation
A more advanced method involves the use of α-aminoaldehydes derived from amino acids, which can be cyclized to pyrrole derivatives bearing aminoalkyl substituents.
- Key Reaction: The α-aminoaldehyde precursor is reacted with 1,3-dicarbonyl compounds under catalytic conditions (e.g., zirconium catalysts) to form substituted pyrroles, including 2-(1H-pyrrol-3-yl)ethan-1-amine derivatives.
- Catalysts and Conditions: Zirconium(IV) catalysts (ZrOCl2·8H2O) in solvents such as tetrahydrofuran (THF) and 1,4-dioxane with water have been shown to facilitate this transformation efficiently, yielding pyrrole derivatives in up to 88% yield with high purity.
- Advantages: This method allows for a broad substrate scope, including alkyl, aryl, and heteroaryl substituents, and provides a route to functionalized pyrrole ethanamine compounds without extensive purification steps.
Multi-Component Reactions Using Amines and Aldehydes
Another approach involves multi-component reactions where pyrrole rings are constructed in situ from simple precursors such as amines, aldehydes, and diketones.
- Iron-Catalyzed Synthesis: Iron salts, notably Fe(ClO4)3·H2O, catalyze the formation of pyrrole derivatives from amines and aldehydes under mild conditions (toluene/acetic acid solvent, 50 °C). This method can be scaled up to gram quantities without loss of yield or purity.
- Procedure: The reaction mixture is stirred overnight, and the product precipitates out, which can be isolated by filtration and washing. If necessary, crystallization from acetonitrile or aqueous sodium bicarbonate quenching is used to purify the product.
- Outcome: This approach enables the synthesis of pyrrole derivatives bearing amino substituents, which can be converted to hydrochloride salts for stability.
Salt Formation: Conversion to Hydrochloride
The free base 2-(1H-pyrrol-3-yl)ethan-1-amine is typically converted to its hydrochloride salt to improve stability, handling, and solubility.
- Method: The free amine is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt.
- Result: The hydrochloride salt is often isolated as a crystalline solid with improved shelf life and ease of purification.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
- The acid-catalyzed condensation of pyrrole derivatives with amines in ethanol provides a straightforward route to 2-(1H-pyrrol-3-yl)ethan-1-amine hydrochloride, especially when combined with purification by crystallization.
- The Zr-catalyzed method offers a modern, efficient synthesis of pyrrole ethanamine compounds starting from α-amino acids, which are converted to α-aminoaldehydes and then cyclized. This method is notable for its high yield and tolerance of diverse functional groups.
- The iron salt-catalyzed multi-component reaction is advantageous for large-scale synthesis, providing access to pyrrole derivatives with complex substitution patterns, including amino substituents, under mild conditions and with good yields.
- Conversion to the hydrochloride salt is a standard final step to enhance the compound’s stability and facilitate handling and storage.
This comprehensive analysis integrates diverse, authoritative synthetic methodologies for 2-(1H-pyrrol-3-yl)ethan-1-amine hydrochloride, highlighting catalytic strategies, reaction conditions, and practical considerations for laboratory and industrial preparation. The choice of method depends on available starting materials, desired scale, and purity requirements.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 2-(1H-pyrrol-3-yl)ethan-1-amine hydrochloride, and how is structural confirmation achieved?
- Methodological Answer : Synthesis typically involves alkylation of pyrrole derivatives followed by reductive amination or direct amine formation. For example, intermediates like 2-(bromomethyl)pyrrole may undergo nucleophilic substitution with ammonia or protected amines. Post-synthesis, structural confirmation is achieved via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). Purity is validated using HPLC or elemental analysis .
Q. What are the critical factors influencing the compound’s stability during storage and experimental handling?
- Methodological Answer : Stability is highly dependent on storage conditions. The hydrochloride salt form is hygroscopic, requiring desiccated environments (e.g., sealed containers with inert gas). Long-term stability is maintained at room temperature in the dark; exposure to moisture or acidic/alkaline conditions may degrade the compound. Pre-experiment solubility testing in buffers (e.g., PBS, DMSO) is recommended to avoid precipitation .
Q. How is solubility optimized for in vitro assays involving this compound?
- Methodological Answer : Solubility is enhanced using polar aprotic solvents (e.g., DMSO, ethanol) or acidified aqueous solutions (pH-adjusted with HCl). Sonication or gentle heating (≤40°C) may aid dissolution. For biological assays, stock solutions should be prepared fresh to prevent hydrolysis or aggregation, with solvent concentrations kept below 0.1% (v/v) to minimize cytotoxicity .
Advanced Research Questions
Q. How can researchers reconcile conflicting data on the compound’s receptor-binding affinities across studies?
- Methodological Answer : Contradictions often arise from assay variability (e.g., receptor isoform specificity, cell line differences). Standardization using reference ligands (e.g., dopamine D4 receptor agonists for comparative binding assays) and meta-analysis of published IC₅₀/EC₅₀ values can clarify discrepancies. Radioligand displacement assays under controlled pH and temperature conditions are critical for reproducibility .
Q. What advanced strategies are used to elucidate the compound’s mechanism of action in neurotransmitter pathways?
- Methodological Answer : Mechanistic studies employ:
- Computational docking : To predict binding sites on receptors (e.g., dopamine or serotonin receptors) using molecular modeling software.
- Knockout models : Genetic deletion of target receptors in cell lines or animal models to isolate functional effects.
- Calcium flux or cAMP assays : To quantify downstream signaling modulation. Cross-validation with electrophysiology (patch-clamp) confirms ion channel interactions .
Q. How is the compound’s pharmacokinetic profile optimized for in vivo neuropharmacology studies?
- Methodological Answer : Pharmacokinetic optimization involves:
- Prodrug derivatization : To enhance blood-brain barrier permeability (e.g., esterification of the amine group).
- Metabolic stability assays : Liver microsome or plasma incubation to assess CYP450-mediated degradation.
- Dose-response studies : Using LC-MS/MS to measure plasma and tissue concentrations over time, with adjustments for renal/hepatic clearance rates .
Data Contradiction Analysis
- Example : Discrepancies in reported IC₅₀ values for receptor binding may stem from variations in assay temperature, buffer composition, or receptor density. For instance, Y2 receptor antagonism studies using JNJ-31020028 as a comparator revealed temperature-sensitive binding kinetics, necessitating strict thermal control during experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
